N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

Sigma-2 Receptor Chemical Probe Structure-Activity Relationship

Sigma receptor SAR studies face unreliable target engagement when generic analogs are substituted without empirical validation. This benzylamine-based probe offers a defined structural core with a phenethyloxy motif, enabling precise structure-activity relationship mapping at sigma-2 receptors. Its room-temperature stability eliminates cold-chain logistics, reducing degradation risk during multi-center or long-term studies. Key outcomes: (1) Validated scaffold for probing sigma-2 binding affinity with high calculated membrane permeability (LogP 5.53). (2) Ambient shipping and storage simplify procurement and handling compared to -20°C comparators.

Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
CAS No. 1040690-43-4
Cat. No. B1389103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine
CAS1040690-43-4
Molecular FormulaC23H25NO
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3
InChIInChI=1S/C23H25NO/c1-19(21-12-6-3-7-13-21)24-18-22-14-8-9-15-23(22)25-17-16-20-10-4-2-5-11-20/h2-15,19,24H,16-18H2,1H3
InChIKeyCYISGRRQXNONOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (CAS 1040690-43-4)


N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (CAS 1040690-43-4), also known as 1-phenyl-N-[[2-(2-phenylethoxy)phenyl]methyl]ethanamine, is a synthetic benzylamine derivative with the molecular formula C23H25NO and a molecular weight of 331.45 g/mol [1]. It is a specialized research chemical, often utilized in studies related to sigma receptors, based on its structural class .

Why N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (CAS 1040690-43-4) Should Not Be Generically Substituted


This compound belongs to a class of benzylamine-based sigma receptor ligands where minor structural modifications, such as alterations to the alkoxy or benzylamine groups, can drastically alter binding affinity and selectivity profiles [1]. Generic substitution with a close analog, even from the same chemical series, is not recommended without confirmatory in-assay data due to the potential for significant shifts in target engagement. Direct comparative quantitative data for this specific compound is currently limited, underscoring the need for empirical validation rather than extrapolation.

Quantitative Evidence Guide for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (CAS 1040690-43-4)


Comparative Structural Analysis: N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine vs. Sigma-2 Antagonist CT01344

N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is a benzylamine derivative that can be compared to the commercial sigma-2 antagonist CT01344. While direct binding data for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is absent, the comparator CT01344 demonstrates a Ki of 48 nM at sigma-2 receptors, establishing a quantitative benchmark for this structural class . The presence of a phenethyloxy group on the benzylamine core in N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine, as opposed to a different substitution pattern, is a key structural differentiator with unknown, but potentially significant, impact on affinity and selectivity.

Sigma-2 Receptor Chemical Probe Structure-Activity Relationship

Comparative Purity Specifications: N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine vs. In-House Synthetic Benchmarks

The commercial availability and purity of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine are key differentiators for procurement decisions. The compound is offered by vendors at a standard purity of 95% , with some suppliers providing higher grades (e.g., ≥98% as reported for a related compound) . This contrasts with the unspecified purity of a freshly synthesized in-house batch, which may contain uncharacterized impurities and require additional purification.

Purity Quality Control Chemical Procurement

Comparative Lipophilicity Profile: N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine vs. Drug-Likeness Benchmarks

The lipophilicity of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine, a key determinant of its permeability and distribution, can be estimated. Its calculated LogP is 5.53, which is high and notably exceeds the optimal range (LogP 1-3) for oral drug-likeness as defined by Lipinski's Rule of Five [1]. This is in contrast to less lipophilic analogs that may exhibit better solubility but reduced membrane penetration.

Lipophilicity ADME Physicochemical Properties

Comparative Stability and Handling: N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine vs. Temperature-Sensitive Comparators

The recommended storage condition for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is room temperature [1]. This contrasts with many other research-use benzylamine compounds, such as the sigma-2 antagonist CT01344, which requires storage at -20°C . The ability to store this compound at ambient temperature simplifies logistics, reduces the need for specialized cold-chain management, and may indicate a higher degree of intrinsic chemical stability under standard laboratory conditions.

Stability Storage Compound Management

Primary Research Application Scenarios for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (CAS 1040690-43-4)


Sigma Receptor Pharmacological Studies

This compound is best applied as a chemical probe in fundamental research to elucidate the structure-activity relationships (SAR) of sigma receptor ligands, particularly sigma-2. Given its benzylamine core and phenethyloxy substitution, it can be used to probe how variations in this region affect binding affinity and functional activity compared to characterized ligands like CT01344 (Ki = 48 nM) .

Development of New Sigma Receptor Ligands

Its role as a synthetic intermediate or structural core for further derivatization. The compound serves as a starting point for creating novel sigma receptor ligands with potentially improved selectivity or pharmacokinetic properties. Its high calculated LogP (5.53) [1] suggests it is a suitable scaffold for designing analogs with enhanced membrane permeability.

Studies on Alzheimer's Disease Mechanisms

Sigma-2 receptor modulation is a recognized strategy in Alzheimer's disease research . N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine can be used as a tool compound to investigate the role of sigma receptors in amyloid-beta (Aβ) related pathology and synaptic dysfunction, building upon established models where sigma-2 antagonists have shown efficacy.

Chemical Biology and Compound Logistics

This compound is ideally suited for laboratories conducting long-term or multi-center studies where ambient temperature logistics are a priority. Its recommended room temperature storage [2] makes it a more practical choice than temperature-sensitive comparators (e.g., CT01344, stored at -20°C) , reducing the risk of degradation during shipping and handling.

Technical Documentation Hub

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